An In-depth Technical Guide to Ald-Ph-amido-PEG11-C2-NH2: A Heterobifunctional Linker for Advanced Antibody-Drug Conjugates
An In-depth Technical Guide to Ald-Ph-amido-PEG11-C2-NH2: A Heterobifunctional Linker for Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ald-Ph-amido-PEG11-C2-NH2, a heterobifunctional, non-cleavable linker designed for the development of antibody-drug conjugates (ADCs). This document details its chemical properties, mechanism of action, and its role in the synthesis of stable and effective ADCs. Included are generalized experimental protocols for conjugation and characterization, as well as a discussion of the critical role of its polyethylene glycol (PEG) component in enhancing the pharmacokinetic properties of ADCs. This guide is intended to serve as a valuable resource for researchers and professionals in the field of targeted therapeutics and bioconjugation.
Introduction to Ald-Ph-amido-PEG11-C2-NH2
Ald-Ph-amido-PEG11-C2-NH2 is a specialized chemical linker used in the construction of ADCs.[1] ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker is a critical component of an ADC, as it connects the antibody to the cytotoxic payload and influences the overall stability, solubility, and pharmacokinetic profile of the conjugate.
Ald-Ph-amido-PEG11-C2-NH2 is a non-cleavable linker, meaning it is designed to remain intact in the bloodstream and only release the payload after the ADC has been internalized by the target cancer cell and the antibody component is degraded within the lysosome. This characteristic contributes to the stability of the ADC in circulation and can minimize off-target toxicity.
The structure of Ald-Ph-amido-PEG11-C2-NH2 features three key components:
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An aldehyde group (Ald-Ph) , which can react with primary amines or other nucleophiles on a cytotoxic drug.
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A long-chain polyethylene glycol (PEG) spacer (PEG11) , which enhances solubility and improves the pharmacokinetic properties of the ADC.
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A primary amine group (NH2) , which can be used for conjugation to the antibody, typically through reaction with activated carboxylic acid groups on the antibody's surface (e.g., glutamic or aspartic acid residues) or through enzymatic modification.
Physicochemical Properties
A summary of the key physicochemical properties of Ald-Ph-amido-PEG11-C2-NH2 is presented in the table below.
| Property | Value |
| Chemical Name | Ald-Ph-amido-PEG11-C2-NH2 |
| CAS Number | 1337889-01-6 |
| Molecular Formula | C32H56N2O13 |
| Molecular Weight | 676.8 g/mol |
| Purity | Typically >95% |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers |
Mechanism of Action in ADC Assembly and Function
The heterobifunctional nature of Ald-Ph-amido-PEG11-C2-NH2 allows for a two-step conjugation process to create an ADC.
Diagram: General Workflow for ADC Synthesis
Caption: General workflow for synthesizing an ADC using a heterobifunctional linker.
Once the ADC is assembled and administered, it circulates in the bloodstream. The PEG11 spacer helps to shield the hydrophobic drug from the aqueous environment, reducing the likelihood of aggregation and rapid clearance from the body.[2][3] Upon reaching the target cancer cell, the antibody portion of the ADC binds to a specific antigen on the cell surface. The ADC-antigen complex is then internalized, typically through endocytosis.
Diagram: ADC Mechanism of Action at the Cellular Level
Caption: Cellular mechanism of action for an ADC with a non-cleavable linker.
Inside the cell, the endosome containing the ADC fuses with a lysosome. The acidic environment and proteolytic enzymes within the lysosome degrade the antibody, leading to the release of the cytotoxic payload still attached to the linker and a few amino acid residues. This active metabolite can then exert its cell-killing effect, for example, by interfering with DNA replication or microtubule dynamics, ultimately leading to apoptosis of the cancer cell.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of an ADC using Ald-Ph-amido-PEG11-C2-NH2. These should be optimized for the specific antibody and payload being used.
Conjugation of the Linker to the Cytotoxic Payload
This protocol describes the conjugation of the aldehyde group of the linker to an amine-containing payload via reductive amination.
Materials:
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Ald-Ph-amido-PEG11-C2-NH2
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Amine-containing cytotoxic payload
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Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
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Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB)
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Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 6.5-7.4)
Procedure:
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Dissolve the amine-containing cytotoxic payload and a 1.2-fold molar excess of Ald-Ph-amido-PEG11-C2-NH2 in anhydrous DMF or DMSO.
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Add 3-5 molar equivalents of the reducing agent (NaBH3CN or STAB) to the reaction mixture.
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Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.
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Upon completion, the linker-payload conjugate can be purified by reversed-phase HPLC.
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Lyophilize the purified product to obtain a solid.
Conjugation of the Linker-Payload to the Antibody
This protocol describes the conjugation of the amine group on the linker-payload to the carboxyl groups on the antibody using EDC/NHS chemistry.
Materials:
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Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
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Linker-payload conjugate
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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N-Hydroxysuccinimide (NHS)
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Quenching buffer (e.g., Tris buffer, pH 8.0)
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Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))
Procedure:
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Dissolve the linker-payload conjugate in DMSO.
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To the antibody solution, add a 10- to 50-fold molar excess of EDC and NHS.
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Incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the antibody.
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Add the desired molar excess of the linker-payload conjugate to the activated antibody solution.
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Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
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Quench the reaction by adding a quenching buffer.
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Purify the resulting ADC using SEC or HIC to remove unconjugated linker-payload and other reagents.
Characterization of the Antibody-Drug Conjugate
After synthesis and purification, the ADC must be thoroughly characterized to ensure its quality and consistency.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody. Several methods can be used to determine the DAR.[4][][6][7][8]
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Measures the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and a wavelength specific to the drug) to calculate the concentrations of each component. | Simple, rapid, and requires standard laboratory equipment. | Requires that the drug has a distinct UV-Vis absorbance from the antibody; can be inaccurate if the extinction coefficients are not precisely known. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on their hydrophobicity. The number of conjugated drug molecules increases the hydrophobicity of the ADC. | Provides information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.). | May not be suitable for all ADCs, depending on the properties of the drug and linker. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Measures the mass of the intact or fragmented ADC to determine the number of conjugated drug molecules. | Provides a direct and accurate measurement of the DAR and can identify the sites of conjugation. | Requires specialized instrumentation and expertise. |
Purity and Aggregation Analysis
The purity of the ADC and the extent of aggregation are important for its safety and efficacy.
| Method | Purpose |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their size to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins based on their molecular weight under denaturing conditions to assess the purity of the ADC. |
Conclusion
Ald-Ph-amido-PEG11-C2-NH2 is a versatile and valuable tool for the development of next-generation antibody-drug conjugates. Its heterobifunctional nature allows for controlled, sequential conjugation of the payload and the antibody. The non-cleavable design enhances the stability of the resulting ADC in circulation, potentially leading to an improved therapeutic window. Furthermore, the integrated PEG11 spacer can improve the solubility and pharmacokinetic properties of the ADC, making it an attractive choice for the conjugation of hydrophobic payloads. The information and protocols provided in this guide offer a solid foundation for researchers and drug developers working to create novel and effective targeted cancer therapies.
References
- 1. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 3. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmiweb.com [pharmiweb.com]
- 7. rapidnovor.com [rapidnovor.com]
- 8. tandfonline.com [tandfonline.com]
